(4,4-Dimethylcyclohexyl)methanol
Overview
Description
(4,4-Dimethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a cyclohexane derivative where the cyclohexane ring is substituted with two methyl groups at the 4-position and a methanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,4-Dimethylcyclohexyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (4,4-Dimethylcyclohexyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of (4,4-Dimethylcyclohexyl)ketone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (4,4-Dimethylcyclohexyl)aldehyde or (4,4-Dimethylcyclohexyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (4,4-Dimethylcyclohexyl)methane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: (4,4-Dimethylcyclohexyl)aldehyde, (4,4-Dimethylcyclohexyl)carboxylic acid.
Reduction: (4,4-Dimethylcyclohexyl)methane.
Substitution: (4,4-Dimethylcyclohexyl)chloride, (4,4-Dimethylcyclohexyl)bromide.
Scientific Research Applications
(4,4-Dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4,4-Dimethylcyclohexyl)methanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the two methyl groups at the 4-position.
(4-Methylcyclohexyl)methanol: Contains only one methyl group at the 4-position.
(4,4-Dimethylcyclohexyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(4,4-Dimethylcyclohexyl)methanol is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and physical properties. This structural feature can affect its interactions with other molecules and its behavior in various chemical reactions .
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPREWFXQYXFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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